molecular formula C17H30N2O2 B14750663 Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate

Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate

Cat. No.: B14750663
M. Wt: 294.4 g/mol
InChI Key: FNSZQFZQISBTBY-RFOFMGPBSA-N
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Description

Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
  • tert-butyl (3aR,7aR)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate

Uniqueness

Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl (3aR,7aR)-spiro[1,2,3a,4,5,6,7,7a-octahydroindole-3,3'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H30N2O2/c1-16(2,3)21-15(20)19-10-6-9-17(12-19)11-18-14-8-5-4-7-13(14)17/h13-14,18H,4-12H2,1-3H3/t13-,14+,17?/m0/s1

InChI Key

FNSZQFZQISBTBY-RFOFMGPBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN[C@H]3[C@@H]2CCCC3

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC3C2CCCC3

Origin of Product

United States

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